N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
“N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” is a synthetic 1,3,4-thiadiazole derivative featuring a structurally complex design. Its core consists of a 1,3,4-thiadiazole ring substituted with:
- A sulfanyl-methyl-carbamoyl group linked to a 4-acetylphenyl moiety.
- An adamantane-1-carboxamide group at the adjacent position.
The 4-acetylphenyl group may contribute to π-π stacking interactions or hydrogen bonding, influencing both crystallographic behavior and biological activity. Structural characterization of such compounds typically employs X-ray diffraction (XRD) and refinement tools like SHELXL, a widely used program for small-molecule crystallography .
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-13(28)17-2-4-18(5-3-17)24-19(29)12-31-22-27-26-21(32-22)25-20(30)23-9-14-6-15(10-23)8-16(7-14)11-23/h2-5,14-16H,6-12H2,1H3,(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGOZZBOQKTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Adamantane core : A polycyclic structure known for its stability and ability to interact with biological systems.
- Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Acetylphenyl and sulfanyl groups : These functional groups may enhance the compound's reactivity and interaction with biological targets.
Structural Formula
The IUPAC name reveals the complexity of the compound:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
Thiadiazoles are also recognized for their antioxidant capabilities. The ability of this compound to scavenge free radicals can contribute to its protective effects against oxidative stress-related diseases.
Antihypoxic Activity
A notable study explored the antihypoxic activity of related thiadiazole compounds. The synthesized derivatives showed varying degrees of effectiveness in prolonging the survival of rats subjected to hypoxic conditions. For instance, certain compounds demonstrated up to 37% improvement in survival rates compared to control groups .
| Compound | Survival Rate Improvement (%) |
|---|---|
| Compound A | 37.86 |
| Compound B | 36.30 |
| Control (Mexidol) | 7.35 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It could bind to receptors that modulate cellular responses to stress or infection.
- Free Radical Scavenging : The presence of sulfanyl and thiadiazole moieties may enhance its ability to neutralize free radicals.
Study on Antimicrobial Effects
In a comparative study of various thiadiazole derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study on Antioxidant Activity
Another investigation assessed the antioxidant potential using in vitro assays. The compound demonstrated a high capacity for reducing oxidative stress markers in cultured cells, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
A structurally related compound, 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole , shares the 1,3,4-thiadiazole backbone but differs in substituents (Figure 1). Key distinctions include:
- Substituent Chemistry : The target compound substitutes the 4-methylphenyl groups in the analogue with a 4-acetylphenyl-carbamoyl chain and an adamantane group.
- Conformational Flexibility : The analogue exhibits a butterfly-like conformation with near-coplanar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°), whereas the adamantane group in the target compound likely imposes steric constraints, reducing conformational flexibility .
Table 1: Crystallographic Comparison
*Note: Crystallographic data for the target compound is unavailable in the provided evidence.
Functional Implications of Substituents
- Adamantane vs. Alkyl/Aryl Groups : The adamantane moiety in the target compound enhances hydrophobicity compared to the methylphenyl groups in the analogue. This may improve blood-brain barrier penetration or binding to hydrophobic protein pockets.
- 4-Acetylphenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
